An In-Depth Technical Guide to 2-Amino-3,6-dichlorobenzoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Amino-3,6-dichlorobenzoic Acid: Properties, Synthesis, and Applications
Introduction and Strategic Overview
2-Amino-3,6-dichlorobenzoic acid, identified by CAS Number 3032-32-4, is a halogenated aromatic carboxylic acid of significant interest in synthetic chemistry.[1][2] Its molecular structure, featuring an amino group, a carboxylic acid functional group, and two chlorine atoms on the benzene ring, imparts a unique combination of reactivity and functionality. This guide provides a comprehensive technical overview for researchers and development professionals, focusing on its core properties, synthetic utility, and safety considerations. It serves not merely as a data repository but as a strategic resource for leveraging this versatile building block in pharmaceutical, agrochemical, and material science applications.[3]
Core Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application. They dictate solubility, reactivity, and appropriate handling conditions. The key properties of 2-Amino-3,6-dichlorobenzoic acid are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 3032-32-4 | [1][3][4] |
| IUPAC Name | 2-amino-3,6-dichlorobenzoic acid | [2][4] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1][3] |
| Molecular Weight | 206.03 g/mol | [1][3] |
| Appearance | Pale beige to light brown solid; Powder or granules | [3][5] |
| Melting Point | 150-154 °C | [3] |
| Boiling Point | Approx. 339.6 °C at 760 mmHg | [3] |
| Density | 1.607 g/cm³ at 20°C | [3] |
| Solubility | Insoluble in water; Slightly soluble in chloroform, DMSO, methanol | [3][4] |
| Flash Point | 159.2 °C | [3] |
| InChI Key | MMIREQFMYZQWLU-UHFFFAOYSA-N | [2][4] |
| SMILES | C1=CC(=C(C(=C1Cl)C(=O)O)N)Cl |
Synthesis and Manufacturing Insights
While specific, large-scale industrial synthesis protocols for 2-Amino-3,6-dichlorobenzoic acid are proprietary, its structure suggests logical synthetic pathways rooted in fundamental organic chemistry principles. A common conceptual approach involves the selective modification of dichlorobenzoic acid or aminobenzoic acid precursors. For instance, a plausible route is the amination of a corresponding trichlorinated precursor or, more commonly, the controlled chlorination of an aminobenzoic acid derivative.
A related synthesis for 2-amino-3-chlorobenzoic acid involves the reduction of 3-chloro-2-nitrobenzoic acid.[6] Another patented method for a similar compound, 2-amino-3-methyl-5-chlorobenzoic acid, starts with m-toluic acid, which undergoes nitration, followed by hydrogenation reduction, and finally a chlorination step.[7] These examples highlight established chemical transformations that are applicable to the synthesis of this class of compounds.
Caption: Plausible synthetic routes to 2-Amino-3,6-dichlorobenzoic acid.
Key Applications and Industrial Relevance
2-Amino-3,6-dichlorobenzoic acid is not typically an end-product but rather a crucial intermediate. Its bifunctional nature (amino and carboxylic acid groups) allows it to serve as a versatile scaffold for building more complex molecules.
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Pharmaceutical Development : It is a building block for various drugs, including anti-inflammatory and antimicrobial agents.[3] The core structure can be elaborated to target specific biological pathways.
-
Agrochemicals : This compound is utilized in the development of pesticides and herbicides. The chlorinated aromatic structure is a common feature in many active agrochemical ingredients.
-
Dyes and Pigments : The aromatic amine structure makes it a suitable precursor for the synthesis of certain dyes.
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Materials Science : It can be incorporated into polymers and resins to enhance properties such as chemical resistance and thermal stability.[3]
Caption: Major application areas for 2-Amino-3,6-dichlorobenzoic acid.
Toxicological Profile and Safe Handling
Comprehensive toxicological properties for 2-Amino-3,6-dichlorobenzoic acid have not been thoroughly investigated.[8][9] However, based on available Safety Data Sheets (SDS), it is classified with specific hazards that necessitate careful handling.
GHS Hazard Classification:
| Hazard Class | Category | Code | Statement | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [9] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | [9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | [9] |
Safe Handling and Storage:
-
Engineering Controls : Use with adequate ventilation. Provide appropriate exhaust ventilation at places where dust is formed.[9]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection : If workplace conditions warrant a respirator's use, follow a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[4]
First Aid Measures:
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[9]
-
Skin Contact : Wash off with soap and plenty of water.[9]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]
Conceptual Experimental Protocol: Amide Bond Formation
To illustrate the utility of 2-Amino-3,6-dichlorobenzoic acid as a synthetic intermediate, this section provides a conceptual workflow for its use in an amide coupling reaction, a fundamental transformation in pharmaceutical and chemical synthesis. This protocol describes the activation of its carboxylic acid group for subsequent reaction with an amine.
Objective : To couple 2-Amino-3,6-dichlorobenzoic acid with a primary amine (e.g., Benzylamine) using a standard peptide coupling agent.
Materials :
-
2-Amino-3,6-dichlorobenzoic acid
-
Benzylamine (or other primary/secondary amine)
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Additive: 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)
-
Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Caption: Conceptual workflow for an amide coupling reaction.
Procedural Causality :
-
Activation : The carboxylic acid is not sufficiently electrophilic to react directly with the amine. Coupling agents like EDC react with the carboxylate to form a highly reactive O-acylisourea intermediate.
-
Additive Role : Additives like HOBt are crucial. They trap the reactive intermediate to form an active ester. This strategy minimizes side reactions and suppresses racemization if chiral centers are present.
-
Reaction : The amine's nucleophilic nitrogen then attacks the carbonyl carbon of the active ester, displacing the HOBt group and forming the stable amide bond.
-
Self-Validation : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), confirming the consumption of starting materials and the formation of the desired product by comparing Rf values or retention times and observing the expected molecular weight.
References
-
2-Amino-3,6-dichlorobenzoic acid | 3032-32-4 | 98%. (n.d.). LBAO Chemicals. Retrieved January 8, 2026, from [Link]
-
2-Amino-3,6-dichlorobenzoic acid, 95%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. Retrieved January 8, 2026, from [Link]
- Process for the preparation of 2-amino-3-chlorobenzoic acid. (1993). Google Patents.
-
3-Amino-2,4-dichlorobenzoic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. (2024). MDPI. Retrieved January 8, 2026, from [Link]
-
Safety Data Sheet - 2-Amino-3,6-dichlorobenzoic acid. (2024, November 10). Angene Chemical. Retrieved January 8, 2026, from [Link]
-
Benzoic acid, 3-amino-2,5-dichloro-. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]
-
SAFETY DATA SHEET - 3-Amino-4-chlorobenzoic acid. (2025, September 14). Thermo Fisher Scientific. Retrieved January 8, 2026, from [Link]
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (2021). Google Patents.
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